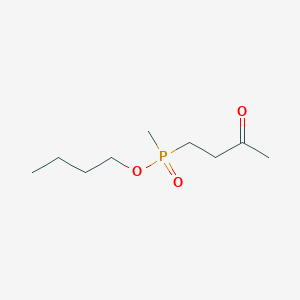
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene is an organic compound that belongs to the family of chlorinated aromatic compounds These compounds are characterized by the presence of chlorine atoms attached to the benzene ring, which can significantly alter their chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene typically involves the chlorination of a suitable precursor compound. One common method is the chlorination of 2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to convert the methylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic or neutral medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an anhydrous solvent.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives or dechlorinated products.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the methylsulfanyl group can influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dichloro-2,4-bis(trichloromethyl)benzene: Another chlorinated aromatic compound with multiple chlorine atoms and different substituents.
1-Chloro-2-methyl-4-nitrobenzene: A chlorinated nitroaromatic compound with different functional groups.
Uniqueness
1,5-Dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene is unique due to the presence of both chlorine atoms and a methylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
66640-44-6 |
|---|---|
Molekularformel |
C13H8Cl4S |
Molekulargewicht |
338.1 g/mol |
IUPAC-Name |
1,5-dichloro-2-(2,4-dichlorophenyl)-3-methylsulfanylbenzene |
InChI |
InChI=1S/C13H8Cl4S/c1-18-12-6-8(15)5-11(17)13(12)9-3-2-7(14)4-10(9)16/h2-6H,1H3 |
InChI-Schlüssel |
MTQVXHJQDGNLED-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=CC(=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


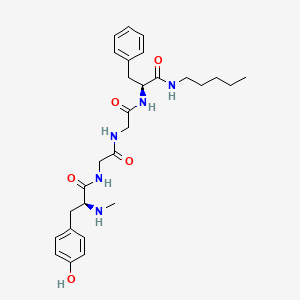
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
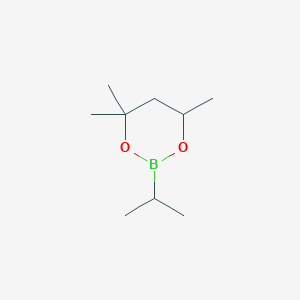
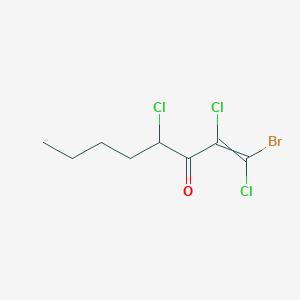

![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)

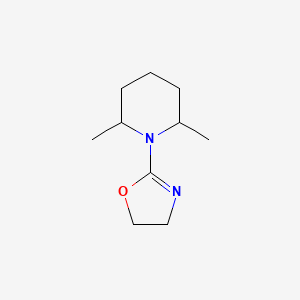
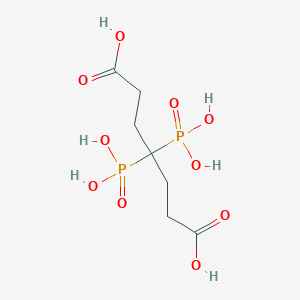

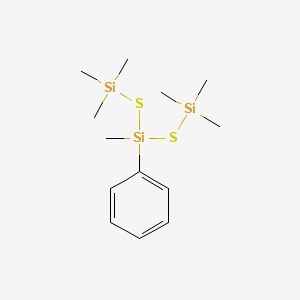
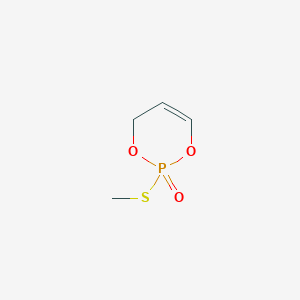
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)
